2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with a suitable triazole derivative in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazoloquinazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- 5-(Methylthio)-[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of both the 4-chlorophenyl and methylthio groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H11ClN4S |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H11ClN4S/c1-22-16-18-13-5-3-2-4-12(13)15-19-14(20-21(15)16)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChI Key |
JADSWLGLNDAIPY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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